molecular formula C28H33N3O B14140540 4-[4-n-Nonyloxybenzylideneamino)azobenzene CAS No. 37635-43-1

4-[4-n-Nonyloxybenzylideneamino)azobenzene

Cat. No.: B14140540
CAS No.: 37635-43-1
M. Wt: 427.6 g/mol
InChI Key: YVPYZHCSBVXQFE-UHFFFAOYSA-N
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Description

4-[4-n-Nonyloxybenzylideneamino)azobenzene is a compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, where they can switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-n-Nonyloxybenzylideneamino)azobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:

Industrial Production Methods

Industrial production of azobenzenes, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-n-Nonyloxybenzylideneamino)azobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Photoisomerization: Trans and cis isomers of the compound.

    Reduction: Hydrazo compounds.

    Oxidation: Nitroso derivatives.

Mechanism of Action

The primary mechanism of action for 4-[4-n-Nonyloxybenzylideneamino)azobenzene is its ability to undergo photoisomerization. Upon exposure to UV or visible light, the compound switches between its trans and cis forms. This conformational change can affect the compound’s interaction with other molecules, such as DNA or proteins, leading to changes in their structure and function . The molecular targets and pathways involved include DNA base-stacking interactions and protein conformational changes .

Properties

CAS No.

37635-43-1

Molecular Formula

C28H33N3O

Molecular Weight

427.6 g/mol

IUPAC Name

1-(4-nonoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C28H33N3O/c1-2-3-4-5-6-7-11-22-32-28-20-14-24(15-21-28)23-29-25-16-18-27(19-17-25)31-30-26-12-9-8-10-13-26/h8-10,12-21,23H,2-7,11,22H2,1H3

InChI Key

YVPYZHCSBVXQFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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